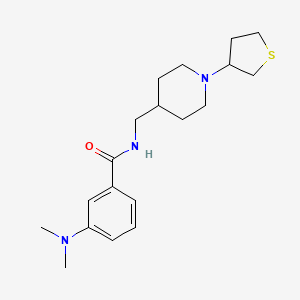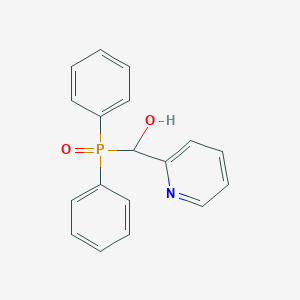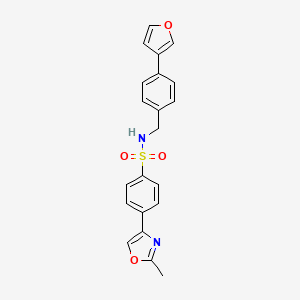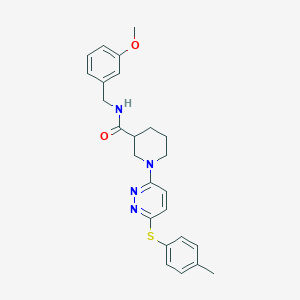
3-(dimethylamino)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide, commonly known as DTBM-MP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
DTBM-MP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DTBM-MP has been shown to act as a selective antagonist of the dopamine D3 receptor, which has implications for the treatment of addiction and other neurological disorders. In cancer research, DTBM-MP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. DTBM-MP has also been studied for its potential use as a tool compound in drug discovery, particularly in the development of novel dopamine receptor ligands.
作用機序
DTBM-MP acts as a selective antagonist of the dopamine D3 receptor, which is found in the brain and is involved in the regulation of reward and motivation pathways. By blocking the activity of this receptor, DTBM-MP can modulate dopamine signaling and affect behaviors related to addiction, mood, and cognition. In cancer cells, DTBM-MP has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. This inhibition leads to the accumulation of toxic proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
DTBM-MP has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In the brain, DTBM-MP has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and to improve cognitive function in animal models of schizophrenia. In cancer cells, DTBM-MP has been shown to induce apoptosis, or programmed cell death, and to inhibit cell proliferation.
実験室実験の利点と制限
DTBM-MP has several advantages as a tool compound for scientific research, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several potential future directions for research on DTBM-MP. One area of interest is the development of novel dopamine receptor ligands based on the structure of DTBM-MP, which could have therapeutic applications in the treatment of addiction and other neurological disorders. Another area of interest is the exploration of the proteasome inhibition mechanism of DTBM-MP, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DTBM-MP in various systems, which could have implications for a wide range of research fields.
合成法
DTBM-MP can be synthesized through a multi-step process involving the reaction of 3-aminobenzamide with dimethylformamide dimethyl acetal, followed by the addition of 4-piperidinemethanol and tetrahydrothiophene-3-carboxaldehyde. The final product is obtained through the reaction of the intermediate with dimethylamine. This synthesis method has been optimized to produce high yields of DTBM-MP with minimal impurities.
特性
IUPAC Name |
3-(dimethylamino)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-21(2)17-5-3-4-16(12-17)19(23)20-13-15-6-9-22(10-7-15)18-8-11-24-14-18/h3-5,12,15,18H,6-11,13-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJISPXRLTVYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763005.png)
![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)

![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)
![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)

![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)